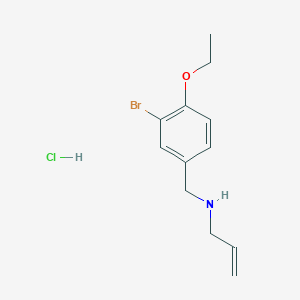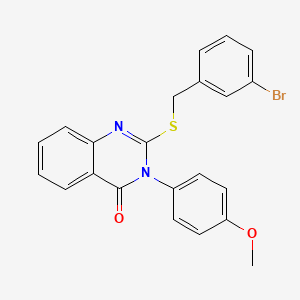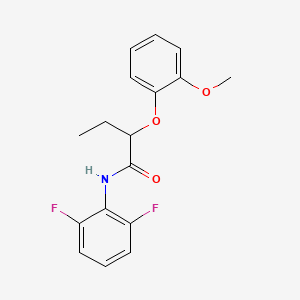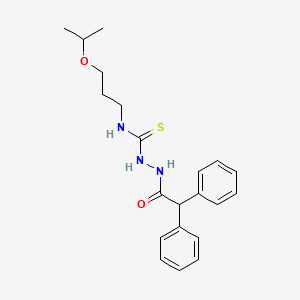
3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
説明
3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-cyclohexyl-1-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is 332.17360725 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis of quinazoline derivatives involves the reaction of various compounds under specific conditions. For example, the reaction of 4-chlorobenzaldehyde, 2-(5,5-dimethyl-3-oxocyclohex-1-enylamino)benzoic acid, and malononitrile in ethylene glycol under microwave irradiation yields quinazoline derivatives with specific molecular conformations. These molecules exhibit N—H⋯O hydrogen-bonded dimers in their crystal structure, stabilized by C—H⋯O and C—H⋯π interactions (Hong Jiang, Shan-shan Wu, & Chunmei Li, 2007).
Methodological Innovations
Palladium-catalyzed cyclization-alkoxycarbonylation offers an effective approach to synthesize quinazoline derivatives. This method involves the reaction of 2-(trimethylsilanyl)ethynylaniline amide or urea derivatives under specific conditions, leading to the formation of various quinazoline derivatives. This method demonstrates the versatility in synthesizing these compounds with high efficiency and selectivity (M. Costa, N. D. Ca', B. Gabriele, C. Massera, G. Salerno, & Matteo Soliani, 2004).
Pharmacological Potential
The study of quinazoline derivatives extends to exploring their pharmacological potentials, such as anti-monoamine-oxidase and anticonvulsant activities. Ethyl 4'-Amino-5',8'-Dimethyl-1'H-Spiro[Cyclohexane-1,2'-Naphthalene]-3'-Carboxylate and its derivatives have been synthesized and tested for these activities, showcasing the potential of quinazoline derivatives in therapeutic applications (N. P. Grigoryan, A. Markosyan, R. Paronikyan, & R. S. Sukasyan, 2017).
Antimicrobial Activity
The exploration of quinazoline derivatives for antimicrobial activity reveals the potential for novel antibacterial agents. Microwave-assisted synthesis of Hantzsch 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines bearing the tetrazolo[1,5-a]quinoline moiety has shown significant in vitro antimicrobial activity, indicating the promise of these compounds in addressing microbial resistance (Niraj K. Ladani, Divyesh C. Mungra, Manish P. Patel, & R. G. Patel, 2011).
Computational Studies
DFT computational studies of quinoline and quinazoline derivatives provide insights into their molecular properties, contributing to the understanding and design of these compounds for specific applications. These studies help predict the reactivity and stability of the molecules, essential for their practical applications (H. Mohamed, M. Abdel-Latif, & S. Ahmed, 2020).
特性
IUPAC Name |
3-cyclohexyl-1-ethyl-6,7-dimethoxyquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-19-14-11-16(24-3)15(23-2)10-13(14)17(21)20(18(19)22)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKPGLMMBYGSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CCCCC3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[4-ETHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B4571729.png)
![5-(5-ETHYL-2-THIENYL)-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4571739.png)

![7-butyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4571757.png)
![N-[3-(acetylamino)-4-methylphenyl]-1-adamantanecarboxamide](/img/structure/B4571765.png)
![5-[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4571772.png)


![ETHYL 4-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZOATE](/img/structure/B4571813.png)


![N-ethyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4571829.png)
![2-[(2-chlorophenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4571834.png)
![4-chloro-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B4571842.png)
